molecular formula C18H34O3 B12557679 2-cyclohexylpropan-2-yl 6,6-dimethylheptaneperoxoate CAS No. 143499-93-8

2-cyclohexylpropan-2-yl 6,6-dimethylheptaneperoxoate

Cat. No.: B12557679
CAS No.: 143499-93-8
M. Wt: 298.5 g/mol
InChI Key: ARHFIXOAXXYJKT-UHFFFAOYSA-N
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Description

2-cyclohexylpropan-2-yl 6,6-dimethylheptaneperoxoate is an organic peroxide compound with the molecular formula C18H34O3. This compound is known for its applications in various chemical processes due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexylpropan-2-yl 6,6-dimethylheptaneperoxoate typically involves the reaction of 2-cyclohexylpropan-2-ol with 6,6-dimethylheptanoic acid in the presence of a peroxide-forming agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexylpropan-2-yl 6,6-dimethylheptaneperoxoate undergoes various chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of transition metal catalysts.

    Reduction: Reduction reactions can convert the peroxide group into hydroxyl or other functional groups.

    Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include transition metal catalysts such as iron or copper salts.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include alcohols, ketones, and other functionalized organic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-cyclohexylpropan-2-yl 6,6-dimethylheptaneperoxoate has several applications in scientific research:

    Chemistry: It is used as an initiator in polymerization reactions and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyclohexylpropan-2-yl 6,6-dimethylheptaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-cyclohexylpropan-2-yl methacrylate: This compound is similar in structure but contains a methacrylate group instead of a peroxide group.

    2-cyclohexylpropan-2-yl benzene: This compound has a benzene ring instead of the peroxide group.

Uniqueness

2-cyclohexylpropan-2-yl 6,6-dimethylheptaneperoxoate is unique due to its peroxide group, which imparts distinct reactivity and applications compared to similar compounds. Its ability to generate free radicals makes it valuable in various chemical processes, particularly in polymerization and oxidation reactions.

Properties

CAS No.

143499-93-8

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

2-cyclohexylpropan-2-yl 6,6-dimethylheptaneperoxoate

InChI

InChI=1S/C18H34O3/c1-17(2,3)14-10-9-13-16(19)20-21-18(4,5)15-11-7-6-8-12-15/h15H,6-14H2,1-5H3

InChI Key

ARHFIXOAXXYJKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCC(=O)OOC(C)(C)C1CCCCC1

Origin of Product

United States

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